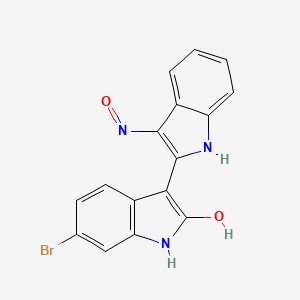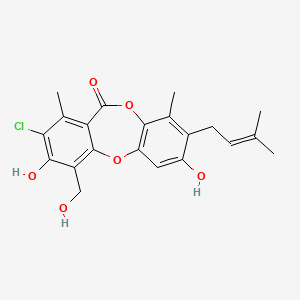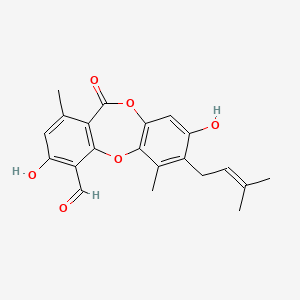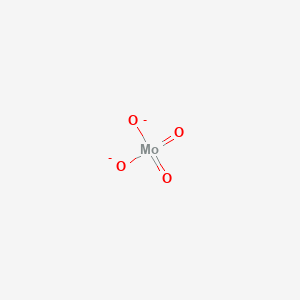
Citrato de Mosaprida
Descripción general
Descripción
El citrato de mosaprida es un agente gastroprocinético utilizado principalmente para tratar trastornos gastrointestinales como gastritis, enfermedad por reflujo gastroesofágico, dispepsia funcional y síndrome de intestino irritable . Actúa como un agonista selectivo del receptor 5-hidroxitriptamina 4, que acelera el vaciado gástrico y mejora la motilidad gastrointestinal .
Aplicaciones Científicas De Investigación
El citrato de mosaprida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de los agentes gastroprocinéticos y sus propiedades químicas.
Industria: Utilizado en la industria farmacéutica para el desarrollo de medicamentos gastroprocinéticos.
Mecanismo De Acción
El citrato de mosaprida ejerce sus efectos actuando como un agonista selectivo del receptor 5-hidroxitriptamina 4. Esta acción estimula la liberación de acetilcolina en el plexo nervioso gastrointestinal, mejorando la motilidad gastrointestinal y acelerando el vaciado gástrico .
Compuestos Similares:
Tegaserod: Otro agonista del receptor 5-hidroxitriptamina 4 utilizado para trastornos de la motilidad gastrointestinal.
Prucaloprida: Un agonista selectivo del receptor 5-hidroxitriptamina 4 con menos efectos secundarios en comparación con la cisaprida.
Singularidad del this compound: El this compound es único en su acción dual como agonista del receptor 5-hidroxitriptamina 4 y antagonista del receptor 5-hidroxitriptamina 3. Esta acción dual mejora sus efectos procinéticos al tiempo que minimiza los efectos secundarios como la toxicidad cardíaca .
Análisis Bioquímico
Biochemical Properties
Mosapride citrate interacts with the 5HT4 receptors in the gastrointestinal tract . This dual action accelerates gastric emptying throughout the whole of the gastrointestinal tract in humans .
Cellular Effects
Mosapride citrate influences cell function by accelerating gastric emptying and promoting motility in the gastrointestinal tract . It also exerts anti-inflammatory effects on the gastrointestinal tract which may contribute to some of its therapeutic effects .
Molecular Mechanism
The mechanism of action of mosapride citrate involves its selective agonistic action on the 5HT4 receptors and antagonistic action on the 5HT3 receptors . This leads to accelerated gastric emptying and increased gastrointestinal motility .
Temporal Effects in Laboratory Settings
In laboratory settings, mosapride citrate has been shown to have a significant effect on the visceromotor response to colorectal distension in rat models of visceral hypersensitivity
Dosage Effects in Animal Models
In animal models, the effects of mosapride citrate have been observed to vary with different dosages . For instance, in a rat model, mosapride citrate significantly reduced the visceromotor response to colorectal distension .
Metabolic Pathways
The metabolic pathways of mosapride citrate involve its metabolism mainly in the liver . The specific enzymes or cofactors that it interacts with are not clearly mentioned in the available literature.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El citrato de mosaprida se sintetiza a través de una serie de reacciones químicas que implican la formación de su estructura principal, seguida de la introducción de grupos funcionales. La síntesis típicamente involucra los siguientes pasos:
Formación del Núcleo Benzamida: El paso inicial involucra la formación del núcleo benzamida mediante la reacción del ácido 4-amino-5-cloro-2-etoxibenzoico con cloruro de tionilo para formar el cloruro de ácido correspondiente. Este luego se hace reaccionar con morfolina para producir el núcleo benzamida.
Introducción del Grupo Fluorofenilo: El núcleo benzamida luego se hace reaccionar con cloruro de 4-fluorobencilo en presencia de una base para introducir el grupo fluorofenilo.
Formación de Mosaprida: El paso final involucra la reacción del intermedio con ácido cítrico para formar this compound.
Métodos de Producción Industrial: La producción industrial del this compound implica granulación húmeda y tableteado. El proceso incluye la disolución de this compound y povidona K15 en agua, seguida de granulación, secado y tableteado . Este método garantiza una rápida disolución del fármaco, una calidad estable y facilidad de producción en masa.
Análisis De Reacciones Químicas
Tipos de Reacciones: El citrato de mosaprida experimenta varias reacciones químicas, que incluyen:
Oxidación: El this compound puede sufrir reacciones de oxidación, particularmente en los grupos amino y etoxilo.
Reducción: Las reacciones de reducción pueden ocurrir en el núcleo benzamida, lo que lleva a la formación de derivados reducidos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos.
Principales Productos Formados:
Productos de Oxidación: Derivados oxidados del this compound.
Productos de Reducción: Derivados reducidos del this compound.
Productos de Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Comparación Con Compuestos Similares
Tegaserod: Another 5-hydroxytryptamine 4 receptor agonist used for gastrointestinal motility disorders.
Prucalopride: A selective 5-hydroxytryptamine 4 receptor agonist with fewer side effects compared to Cisapride.
Uniqueness of Mosapride Citrate: Mosapride Citrate is unique in its dual action as a 5-hydroxytryptamine 4 receptor agonist and a 5-hydroxytryptamine 3 antagonist. This dual action enhances its prokinetic effects while minimizing side effects such as cardiac toxicity .
Propiedades
IUPAC Name |
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O3.C6H8O7/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZTYZBFZKRPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClFN3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046207 | |
| Record name | Mosapride citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112885-42-4 | |
| Record name | Mosapride citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112885-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AS 4370 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112885424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mosapride citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOSAPRIDE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF497J489P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B1676678.png)











